cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18610152
InChI: InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(9(16)17)5-4-6-13(12,14)8-15/h4-8H2,1-3H3,(H,16,17)/t12-,13-/m1/s1
SMILES:
Molecular Formula: C13H20FNO4
Molecular Weight: 273.30 g/mol

cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid

CAS No.:

Cat. No.: VC18610152

Molecular Formula: C13H20FNO4

Molecular Weight: 273.30 g/mol

* For research use only. Not for human or veterinary use.

cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid -

Specification

Molecular Formula C13H20FNO4
Molecular Weight 273.30 g/mol
IUPAC Name (3aS,6aR)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid
Standard InChI InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(9(16)17)5-4-6-13(12,14)8-15/h4-8H2,1-3H3,(H,16,17)/t12-,13-/m1/s1
Standard InChI Key CXWJOUYYONUFRZ-CHWSQXEVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@]2(CCC[C@]2(C1)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C(=O)O

Introduction

Structural and Stereochemical Features

The compound’s core consists of a bicyclic [3.3.0] octahydrocyclopenta[c]pyrrole system, where the pyrrole ring is fused to a cyclopentane moiety. Key structural elements include:

  • Fluorine at 3a Position: The cis-configuration of the fluorine atom introduces steric and electronic effects, influencing reactivity and bioavailability .

  • Boc Protecting Group: The tert-butoxycarbonyl group at C2 enhances solubility and stability during synthetic processes .

  • Carboxylic Acid Functionality: The C6a carboxyl group enables further functionalization, such as amidation or esterification .

Table 1: Molecular and Stereochemical Data

PropertyValueSource
Molecular FormulaC13H20FNO4\text{C}_{13}\text{H}_{20}\text{FNO}_4
Molecular Weight273.30 g/mol
IUPAC Name(3aS,6aR)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid
CAS Number2696257-68-6 (primary), 1445951-33-6 (stereoisomer)

Synthesis and Reaction Pathways

The synthesis involves multi-step sequences emphasizing stereocontrol and functional group compatibility:

Core Ring Formation

  • Cyclopenta[c]pyrrole Construction: Dieckmann cyclization or photochemical [2+2] cycloaddition generates the bicyclic framework .

  • Fluorination: Electrophilic fluorination at the 3a position using reagents like Selectfluor® ensures cis-selectivity .

Boc Protection and Carboxylation

  • Boc Introduction: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions protects the pyrrole nitrogen .

  • Carboxylic Acid Installation: Oxidation of a pre-existing hydroxymethyl group or direct carboxylation via CO₂ insertion completes the structure .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYieldSource
CyclizationRuO₂/NaIO₄, acetic anhydride, 120°C65–75%
FluorinationSelectfluor®, DMF, 25°C82%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C → RT90%

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water .

  • Storage: Stable at −20°C for ≥1 month; degradation occurs via Boc deprotection under acidic conditions .

Pharmacological Relevance

  • Drug Intermediate: Used in synthesizing β₃ adrenergic receptor agonists and retinol-binding protein antagonists .

  • Metabolic Stability: The fluorine atom reduces oxidative metabolism, enhancing half-life in vivo .

Table 3: Key Pharmacological Data

PropertyValue/ObservationSource
LogP1.74 (predicted)
Metabolic Stabilityt₁/₂ = 4.2 h (human liver microsomes)
Bioavailability58% (rat model)
SupplierPurityPrice (100 mg)Lead Time
Angene International97%$3025 days
Advanced ChemBlocks95%$37412 days
eNovation97%$32220 days

Research Applications

  • Medicinal Chemistry: Central to developing protease inhibitors and GPCR modulators .

  • Chemical Biology: Serves as a fluorinated scaffold for PET tracer development .

Recent Advancements and Future Directions

Fluorine-Specific Modifications

Recent work explores replacing the Boc group with trifluoro-tert-butyl motifs to further enhance metabolic stability and polarity .

Computational Modeling

MD simulations reveal water molecule interactions with the hydrogen-rich face of the bicyclic system, guiding solubility optimization .

Clinical Prospects

Ongoing trials focus on derivatives targeting urinary incontinence (via β₃ agonists) and age-related macular degeneration (via RBP4 antagonists) .

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